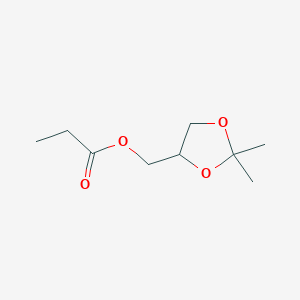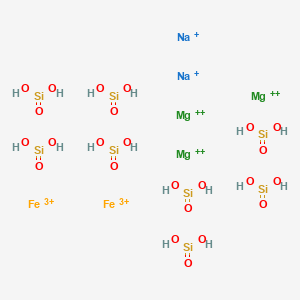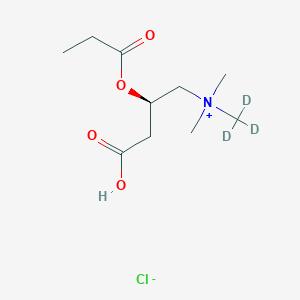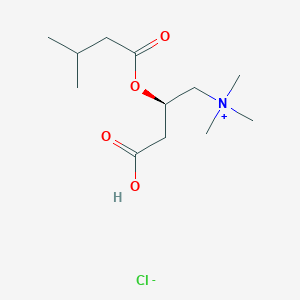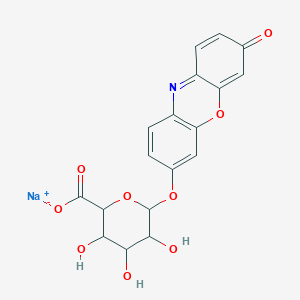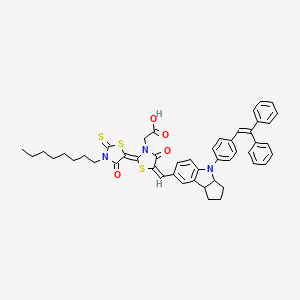
Ziprasidone N-Oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ziprasidone N-Oxide is a derivative of ziprasidone, an atypical antipsychotic used primarily in the treatment of schizophrenia and bipolar disorder . This compound is of interest due to its potential pharmacological properties and its role in the metabolic pathway of ziprasidone.
Mécanisme D'action
Target of Action
Ziprasidone, the parent compound of Ziprasidone N-Oxide, primarily targets serotonin-2A (5-HT2A) and dopamine D2 receptors . It has a higher 5-HT2A/D2 receptor affinity ratio compared to other antipsychotics . This unique receptor-binding profile is thought to contribute to its efficacy in managing psychiatric disorders .
Mode of Action
Ziprasidone acts as an antagonist at the 5-HT2A and dopamine D2 receptors . By blocking these receptors, it modulates the neurotransmission of serotonin and dopamine in the brain
Biochemical Pathways
Ziprasidone’s action on the 5-HT2A and dopamine D2 receptors affects the serotonin and dopamine pathways in the brain . These pathways are involved in mood regulation, cognition, and behavior . Dysregulation of these pathways is associated with psychiatric disorders like schizophrenia and bipolar disorder .
Pharmacokinetics
The pharmacokinetic properties of Ziprasidone include its absorption, distribution, metabolism, and excretion (ADME). It has an oral bioavailability of 60% . It is metabolized in the liver, primarily through aldehyde reductase . The elimination half-life is between 7 to 10 hours, and it is excreted in urine and feces
Result of Action
The antagonistic action of Ziprasidone on 5-HT2A and dopamine D2 receptors leads to modulation of serotonin and dopamine neurotransmission. This can result in alleviation of psychiatric symptoms, such as those seen in schizophrenia and bipolar disorder
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ziprasidone. For instance, it needs to be dosed on a full stomach for optimal absorption . Additionally, individual patient characteristics, such as genetic factors and co-administration with other medications, can influence its pharmacokinetics and pharmacodynamics
Analyse Biochimique
Biochemical Properties
The biochemical properties of Ziprasidone N-Oxide are not fully understood. As a derivative of Ziprasidone, it may interact with similar enzymes, proteins, and other biomolecules. Ziprasidone is known to affect several neurotransmitter systems in the brain .
Cellular Effects
Ziprasidone is known to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Ziprasidone, the parent compound, works by changing some of the chemicals in the brain that cause psychotic disorders .
Metabolic Pathways
Ziprasidone is metabolized in the liver, primarily by aldehyde oxidase and cytochrome P450 (CYP) 3A4 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ziprasidone N-Oxide typically involves the oxidation of ziprasidone. Common oxidizing agents used in this process include hydrogen peroxide and m-chloroperbenzoic acid. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that the process involves large-scale oxidation reactions using similar reagents and conditions as those used in laboratory synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Ziprasidone N-Oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can revert this compound back to ziprasidone.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom of the N-oxide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines and thiols.
Major Products
Oxidation: Ziprasidone sulfoxide, ziprasidone sulfone.
Reduction: Ziprasidone.
Substitution: N-substituted derivatives of ziprasidone.
Applications De Recherche Scientifique
Ziprasidone N-Oxide has several scientific research applications:
Comparaison Avec Des Composés Similaires
Similar Compounds
Ziprasidone: The parent compound, used as an antipsychotic.
Aripiprazole: Another atypical antipsychotic with a similar mechanism of action.
Risperidone: A structurally related antipsychotic with similar therapeutic uses.
Uniqueness
Ziprasidone N-Oxide is unique due to its specific oxidation state and its potential to serve as an intermediate in the metabolic pathway of ziprasidone. This makes it a valuable compound for studying the pharmacokinetics and pharmacodynamics of ziprasidone and its derivatives .
Propriétés
Numéro CAS |
188797-76-4 |
|---|---|
Formule moléculaire |
C₂₁H₂₁ClN₄O₂S |
Poids moléculaire |
428.94 |
Synonymes |
5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-oxido-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-2H-indol-2-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


